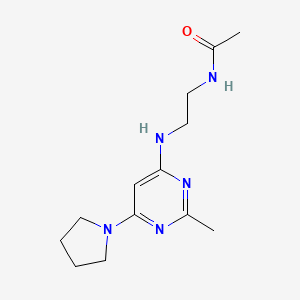

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide typically involves the reaction of 2-methyl-6-(pyrrolidin-1-yl)pyrimidine-4-amine with ethyl bromoacetate under basic conditions, followed by the subsequent hydrolysis and acetylation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction may produce the corresponding amine derivative.

Wissenschaftliche Forschungsanwendungen

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly as an antagonist of certain receptors.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been shown to act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide include:

- 2-methyl-6-(pyrrolidin-1-yl)pyrimidine-4-amine

- N-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-(7-(3-(1-pyrrolidinyl)propoxy)imidazo[1,2-a]pyridin-3-yl)-4-pyrimidinamine

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Biologische Aktivität

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C21H23N5O3

Molecular Weight : 393.447 g/mol

IUPAC Name : N-[2-[(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino]ethyl]-2-oxochromene-3-carboxamide

The compound features a pyrimidine ring, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties. The presence of a pyrrolidine moiety further enhances its pharmacological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrimidine derivatives, including those similar to this compound. For instance, certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| N-(2-methyl...) | 3.125 | Staphylococcus aureus |

| Ciprofloxacin | 2 | Escherichia coli |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. In vitro studies demonstrated that related pyrimidine derivatives significantly inhibited COX-2 activity with IC50 values comparable to celecoxib, a standard anti-inflammatory medication .

Table 2: COX-2 Inhibition of Pyrimidine Derivatives

| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |

|---|---|---|---|

| Pyrimidine Derivative 1 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Pyrimidine Derivative 2 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has shown that modifications on the pyrimidine and pyrrolidine rings can significantly influence biological activity. For instance, electron-donating groups on the pyridine ring enhance antibacterial activity, while specific substitutions can improve anti-inflammatory effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited enhanced activity against S. aureus and E. coli, with MIC values ranging from 4.69 to 22.9 µM .

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo experiments using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, a widely used anti-inflammatory drug . The effective doses (ED50) were calculated to be around 9.17 μM for indomethacin, while several derivatives showed lower ED50 values.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide?

- Methodological Answer : Synthesis requires precise control of reaction conditions. Key steps include:

- Temperature control : Pyrimidine ring functionalization (e.g., amination) often proceeds optimally at 60–80°C in polar aprotic solvents like DMF or ethanol .

- Catalyst selection : Palladium-based catalysts or acid/base conditions may enhance coupling efficiency for pyrrolidine and acetamide groups .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : 1H and 13C NMR to verify pyrrolidine ring protons (δ 1.8–2.1 ppm) and acetamide carbonyl (δ 170–172 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (C14H22N6O) with <2 ppm error .

- X-ray crystallography : If crystallizable, SHELX software can resolve bond angles and dihedral angles (e.g., pyrimidine-pyrrolidine torsion angles) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

- Methodological Answer : Compare analogs via:

- SAR studies : For example, replacing pyrrolidine with piperidine (as in ) reduces steric hindrance, potentially altering binding to kinase targets .

- Computational modeling : Molecular docking (AutoDock Vina) can predict interactions with ATP-binding pockets in enzymes like CDK2 .

- Table : Key analogs and properties from :

| Substituent | Bioactivity Trend | Solubility (mg/mL) |

|---|---|---|

| 3-Methylphenyl | Moderate kinase inhibition | 1.2 (DMSO) |

| 4-Fluorophenyl | Enhanced selectivity | 0.8 (DMSO) |

Q. How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1%) .

- Metabolic stability testing : LC-MS/MS to quantify compound degradation in serum (e.g., t1/2 <30 min suggests rapid metabolism) .

- Crystallographic validation : Co-crystallize with target proteins (e.g., using SHELXD for phase refinement) to confirm binding poses .

Q. What strategies mitigate oxidative degradation during storage?

- Methodological Answer :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions .

- Storage conditions : Lyophilized powders stored at -80°C under argon show >90% stability over 6 months .

- Degradation monitoring : UPLC-PDA at 254 nm tracks degradation products (e.g., pyrimidine N-oxide derivatives) .

Q. Data Analysis & Experimental Design

Q. How to design dose-response experiments for in vivo efficacy studies?

- Methodological Answer :

- PK/PD modeling : Use WinNonlin to calculate bioavailability (F >20% via IP administration) and establish dosing intervals .

- Toxicity thresholds : MTD (maximum tolerated dose) determined via 14-day rodent studies (e.g., 50 mg/kg/day) .

Q. What computational tools predict metabolic pathways?

- Methodological Answer :

- Software : Schrödinger’s MetaSite identifies likely CYP450 oxidation sites (e.g., pyrrolidine N-demethylation) .

- In vitro validation : Human liver microsomes (HLM) + NADPH cofactor, analyzed via LC-HRMS .

Q. Conflict Resolution in Structural Assignments

Q. How to address discrepancies in NMR assignments for tautomeric forms?

- Methodological Answer :

Eigenschaften

IUPAC Name |

N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c1-10-16-12(15-6-5-14-11(2)19)9-13(17-10)18-7-3-4-8-18/h9H,3-8H2,1-2H3,(H,14,19)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORCCXHULMPPOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.